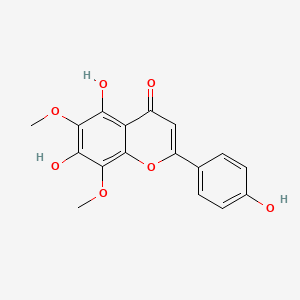
Calcium 4-(1-oxidopropylidene)-3,5-dioxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prohexadione(2-) is an organic anion derived from prohexadione by deprotonation of both the carboxy group and a hydroxy group of any of the enolate forms of the triketo moiety. The corresponding calcium salt, prohexadione-calcium, is used as an anti-lodging agent in small-grain cereals. It has a role as a plant growth regulator and a gibberellin biosynthesis inhibitor. It is a conjugate base of a prohexadione.
Scientific Research Applications
Hydrothermal Crystallization
Hydrothermal crystallization of calcium-based hybrid solids with dicarboxylates, such as 2,6-naphthalene- and 4,4′-biphenyl-dicarboxylates, has been explored for its potential in producing compounds with distinct structural dimensionalities. These calcium dicarboxylates demonstrate diverse coordination geometries and molecular architectures, which can be pivotal in materials science and crystal engineering (Volkringer, Marrot, Férey, & Loiseau, 2008).
Metal–Organic Frameworks (MOFs)
Research on calcium(II) metal–organic frameworks (MOFs) using various carboxylate ligands has shown the potential of these structures in fluorescence applications. These calcium complexes, with altered maximum emission bands or enhanced fluorescent properties, could be significant in developing advanced materials with specific optical properties (Wang et al., 2018).
Calcium Modulatory Properties
Studies have been conducted on compounds like N,N-Diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, which have potential calcium modulatory properties. Such compounds, having unusual conformations in their molecular structures, contribute to our understanding of calcium interactions at a molecular level (Linden, Şafak, & Kismetli, 2002).
Photoactivatable Calcium Compounds
The synthesis of novel photoactivatable calcium compounds has been explored for rapid modulation of calcium ion concentrations, which is crucial in studying physiological cellular responses. These studies provide insights into the development of light-sensitive ligands and their applications in biological and medical research (Bacchi et al., 2003).
Antioxidant and Calcium Channel Blocking Activity
Research on dihydropyridine (DHP) analogs, a class of calcium antagonists, has shown their potential as antioxidants and calcium channel blockers. These studies contribute to the understanding of the biological activities of such compounds and their potential therapeutic applications (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Chiral 1,4-Dihydropyridines Synthesis
Developments in the synthesis of chiral 1,4-dihydropyridines and their analogues, which are active as calcium antagonists, are crucial for medicinal chemistry. Different enantioselective synthesis methods and their implications for pharmacological applications have been explored (Rucins, Plotniece, Bernotiene, Tsai, & Sobolev, 2020).
properties
Product Name |
Calcium 4-(1-oxidopropylidene)-3,5-dioxocyclohexanecarboxylate |
|---|---|
Molecular Formula |
C10H10O5-2 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,11H,2-4H2,1H3,(H,14,15)/p-2 |
InChI Key |
HLVQZEMFVYGIGH-UHFFFAOYSA-L |
SMILES |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-] |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-] |
synonyms |
prohexadione-Ca |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)

![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)


